molecular formula C17H16N4O6 B11026944 N,N'-bis(3-nitrophenyl)pentanediamide

N,N'-bis(3-nitrophenyl)pentanediamide

Cat. No.: B11026944
M. Wt: 372.3 g/mol
InChI Key: CVJPDNUZJPQTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-nitrophenyl)pentanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-nitrophenyl)pentanediamide typically involves the reaction of 3-nitroaniline with glutaric anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The general reaction conditions include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-nitrophenyl)pentanediamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-nitrophenyl)pentanediamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: N,N’-bis(3-aminophenyl)pentanediamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)pentanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-bis(3-nitrophenyl)pentanediamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the amide backbone allows for hydrogen bonding interactions, which can affect the compound’s binding affinity to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-nitrophenyl)pentanediamide: Similar structure but with nitro groups in the para position.

    N,N’-bis(2-nitrophenyl)pentanediamide: Nitro groups in the ortho position.

    N,N’-bis(3-nitrophenyl)butanediamide: Shorter carbon chain in the backbone.

Uniqueness

N,N’-bis(3-nitrophenyl)pentanediamide is unique due to the specific positioning of the nitro groups in the meta position, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its ortho and para counterparts, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

N,N'-bis(3-nitrophenyl)pentanediamide

InChI

InChI=1S/C17H16N4O6/c22-16(18-12-4-1-6-14(10-12)20(24)25)8-3-9-17(23)19-13-5-2-7-15(11-13)21(26)27/h1-2,4-7,10-11H,3,8-9H2,(H,18,22)(H,19,23)

InChI Key

CVJPDNUZJPQTAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.